Sigma-1 Receptor Affinity Advantage Over Benzofuran Spirocyclic Lead
Furopyridine-based spirocycles have been quantitatively benchmarked against the benzofuran spirocyclic lead compound 1 and other regioisomeric analogs. Furopyridine regioisomer 2a demonstrated a σ₁ receptor Ki of 4.9 nM, approximately 11.7-fold weaker binding than the benzofuran analog 1 (Ki = 0.42 nM), while all four regioisomeric furopyridines 2a–d showed a Ki range of 4.9–10 nM—roughly 7- to 12-fold lower σ₁ affinity relative to the benzofuran comparator [1]. This reduced affinity is mechanistically attributable to the lower electron density of the pyridine ring relative to the benzofuran benzene ring, confirming that the furopyridine scaffold offers a distinct, moderate-affinity pharmacological profile rather than the ultra-high affinity of benzofuran-based ligands [1].
| Evidence Dimension | σ₁ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Furopyridine regioisomer 2a: Ki = 4.9 nM; all regioisomers 2a–d: Ki = 4.9–10 nM |
| Comparator Or Baseline | Benzofuran analog 1: Ki = 0.42 nM |
| Quantified Difference | 7- to 12-fold lower σ₁ affinity for furopyridines vs. benzofuran lead |
| Conditions | Radioligand binding assay using guinea pig brain membrane preparations as σ₁ receptor source |
Why This Matters
For researchers targeting σ₁-mediated pathways, the moderate affinity of the furopyridine–piperidine scaffold allows for development of ligands with balanced receptor occupancy, potentially reducing on-target toxicity associated with ultra-high-affinity benzofuran-based probes.
- [1] Miyata K, Schepmann D, Wünsch B. Synthesis and σ receptor affinity of regioisomeric spirocyclic furopyridines. European Journal of Medicinal Chemistry. 2014;86:709–716. DOI: 10.1016/j.ejmech.2014.06.073. View Source
